N,N-Dimethyltrimethylsilylamine
Overview
Description
N,N-Dimethyltrimethylsilylamine (DMTMS) is an organosilicon compound that is widely used in both scientific research and industrial applications. It is an important reagent in organic synthesis and has been used in many areas, such as drug synthesis, polymer synthesis, and biochemistry. DMTMS is a versatile reagent with a wide range of applications due to its unique properties.
Scientific Research Applications
Synthesis of Pentamethinium Salts
N,N-Dimethyltrimethylsilylamine is utilized in the synthesis of pentamethinium salts, starting from various pyrylium salts and aminopenta-dienals or dien-1-ones. This process is notable for proceeding smoothly under mild conditions and yielding the desired products effectively (Kořínek, Rybáčková, & Böhm, 2009).
Ring-Opening Carbonylation Reaction
In organic synthesis, N,N-dimethyltrimethylsilylamine plays a role in the ring-opening carbonylation reaction of dibromo-chlorocyclopropanes. It acts as an initial nucleophile in the presence of benzaldehyde, leading to the formation of dienecarboxamide via condensation of the nickel enolate intermediate (Hirao, Nagata, & Agawa, 1985).
N-Nitrosodimethylamine Precursor Analysis
N,N-Dimethyltrimethylsilylamine is significant in the characterization and fate analysis of N-nitrosodimethylamine (NDMA) precursors in municipal wastewater treatment. This research helps in understanding the sources and removal methods of NDMA precursors during wastewater treatment processes (Mitch & Sedlak, 2004).
Environmental Analysis
In environmental analysis, derivatives of N,N-dimethyltrimethylsilylamine, like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, are used for the derivatization of β-blockers and β-agonists in environmental samples. This agent reacts selectively with hydroxyl groups, aiding in the trace analysis of pharmaceuticals in natural samples (Caban et al., 2013).
N-Methyl Azidonation
N,N-Dimethyltrimethylsilylamine is involved in the N-methyl azidonation of dimethylarylamines, leading to the functionalization of methyl groups to azidomethyl derivatives. This offers a new route to unsymmetrical N,N-methylalkylarylamines from symmetrical starting materials (Magnus, 1998).
properties
IUPAC Name |
N-methyl-N-trimethylsilylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVZNKZQFSBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062168 | |
Record name | Pentamethylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethylaminotrimethylsilane | |
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URL | https://haz-map.com/Agents/20849 | |
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Product Name |
N,N-Dimethyltrimethylsilylamine | |
CAS RN |
2083-91-2, 18135-05-2 | |
Record name | (Dimethylamino)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2083-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethylsilylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018135052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,N,1,1,1-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentamethylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTAMETHYLSILYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5D6N5EJ26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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